An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] 4-Fluoro-2-methyl-1H-indole, a member of the fluorinated indole family, represents a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, a proposed synthetic route, and its potential applications in drug discovery.
Chemical Properties and Structure
4-Fluoro-2-methyl-1H-indole possesses the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol .[3] The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a fluorine atom substituted at the 4-position of the benzene ring and a methyl group at the 2-position of the pyrrole ring.
Table 1: Physicochemical Properties of 4-Fluoro-2-methyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | [3] |
| Molecular Weight | 149.16 g/mol | [3] |
| IUPAC Name | 4-fluoro-2-methyl-1H-indole | [3] |
| CAS Number | 1260383-51-4 | [3] |
| XLogP3 (Computed) | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 4-Fluoro-2-methyl-1H-indole are not widely published. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.
Table 2: Predicted Spectroscopic Data for 4-Fluoro-2-methyl-1H-indole
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the indole N-H proton (broad singlet, ~8.0-8.5 ppm), aromatic protons on the benzene and pyrrole rings (multiplets, ~6.5-7.5 ppm), and a singlet for the methyl group protons (~2.4 ppm). Coupling between the fluorine atom and adjacent protons (H5) is expected. |
| ¹³C NMR | Resonances for the nine carbon atoms. The carbon bearing the fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF). The methyl carbon will appear upfield (~13-15 ppm). Aromatic and pyrrole carbons will resonate in the 100-140 ppm region. |
| ¹⁹F NMR | A single resonance, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), C=C stretching in the aromatic rings (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).[4][5][6] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and potentially other fragments characteristic of the indole ring.[7] |
Synthesis of 4-Fluoro-2-methyl-1H-indole
A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of 4-Fluoro-2-methyl-1H-indole, the logical precursors would be (3-fluorophenyl)hydrazine and acetone.
Experimental Protocol: Fischer Indole Synthesis (Proposed)
This is a generalized protocol and requires optimization for the specific synthesis of 4-Fluoro-2-methyl-1H-indole.
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Hydrazone Formation:
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In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
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Add acetone (1.1 eq.) to the solution.
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Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
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-
Cyclization:
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To the reaction mixture containing the hydrazone, add an acid catalyst. This could be a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid such as zinc chloride.
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Heat the mixture to reflux for several hours. The optimal temperature and reaction time will need to be determined experimentally.
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Monitor the progress of the reaction by TLC until the starting material is consumed.
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-
Work-up and Purification:
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After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
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If a precipitate forms, collect it by filtration. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Fluoro-2-methyl-1H-indole.
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Chemical Reactivity
The chemical reactivity of 4-Fluoro-2-methyl-1H-indole is governed by the electron-rich nature of the indole ring, influenced by the electronic effects of the fluorine and methyl substituents.
Electrophilic Aromatic Substitution
The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. The methyl group at the C2 position in 4-Fluoro-2-methyl-1H-indole blocks this site, directing electrophilic attack to other positions on the ring. The fluorine atom at the C4 position is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the benzene ring. However, the overall reactivity will be a balance of the activating effect of the pyrrole nitrogen and the deactivating effect of the fluorine. Therefore, electrophilic substitution could potentially occur at the C5 or C7 positions of the benzene ring, or at the C3 position if the reaction conditions are harsh enough to displace the methyl group, which is unlikely.
N-Alkylation
The nitrogen atom of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, in an N-alkylation reaction.[1] Common bases used for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Applications in Drug Discovery
While specific applications of 4-Fluoro-2-methyl-1H-indole are not extensively documented, its structural motifs are highly relevant to medicinal chemistry.[9] Fluorinated indoles are key components in a variety of therapeutic agents, including kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[9] The fluorine atom can enhance binding to target proteins and improve metabolic stability, while the indole scaffold provides a versatile platform for further chemical modification.[2] The 2-methyl group can also influence the binding conformation and selectivity of the molecule. Therefore, 4-Fluoro-2-methyl-1H-indole serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
4-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of the indole nucleus and the influence of its substituents. The proposed Fischer indole synthesis provides a viable route for its preparation. Further research into the synthesis, characterization, and biological evaluation of derivatives of 4-Fluoro-2-methyl-1H-indole is warranted to fully explore its therapeutic potential.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Fluoro-2-methyl-1h-indole | C9H8FN | CID 22490033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
